Ethyl 2-phenylethyl butylphosphonate
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Overview
Description
Ethyl 2-phenylethyl butylphosphonate is a phosphonic ester obtained by the esterification of both the hydroxy groups of butylphosphonic acid with ethanol and 2-phenylethanol respectively. It has a role as a metabolite. It derives from a butylphosphonic acid.
Scientific Research Applications
Potential Antigen Inhibitors
Ethyl 2-phenylethyl butylphosphonate has potential applications as an antigen inhibitor. Research demonstrates the synthesis of ethyl 3-(hydroxyphenoxy)benzyl butylphosphonates as potential antigen 85C inhibitors, using strategies like Ullman diaryl ether synthesis combined with benzyl- and trityl protection for phenol hydroxyl groups (Frlan, Gobec, & Kikelj, 2007).
Corrosion Inhibition
This compound derivatives have been investigated for their corrosion inhibition efficiency. A study on ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives revealed their effectiveness in inhibiting mild steel corrosion in acidic solutions. This study highlights the relationship between molecular structure and inhibition efficiency, supported by both experimental and theoretical (DFT) findings (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Synthesis of Alkynes
In the field of organic synthesis, derivatives of this compound are used in the synthesis of alkynes. For instance, diethyl (dichloromethyl)phosphonate has been used in the synthesis of (4-methoxyphenyl)ethyne, demonstrating the role of these compounds in complex chemical syntheses (Marinetti & Savignac, 2003).
Adhesive Polymer Synthesis
This compound is also relevant in the synthesis of adhesive polymers. Research on 2-(dihydroxyphosphoryl)ethyloxy-α-methyl-substituted methacrylic acids, synthesized by hydrolyzing related acrylates, highlights the role of phosphonic acid monomers in creating hydrolytically stable polymers with potential adhesive properties (Moszner, Zeuner, Pfeiffer, Schurte, Rheinberger, & Drache, 2001).
Butyrylcholinesterase Inhibition
Another significant application is in inhibiting butyrylcholinesterase (BChE). Studies on 2-chloro-1-(substituted-phenyl)ethylphosphonic acids have explored their role as irreversible inhibitors of BChE. These compounds have shown high affinity and potency in inhibiting enzyme activity, indicating potential applications in related fields (Zhang & Casida, 2002).
properties
Molecular Formula |
C14H23O3P |
---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-[butyl(ethoxy)phosphoryl]oxyethylbenzene |
InChI |
InChI=1S/C14H23O3P/c1-3-5-13-18(15,16-4-2)17-12-11-14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3 |
InChI Key |
PQWBNCIKGJGHRR-UHFFFAOYSA-N |
SMILES |
CCCCP(=O)(OCC)OCCC1=CC=CC=C1 |
Canonical SMILES |
CCCCP(=O)(OCC)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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